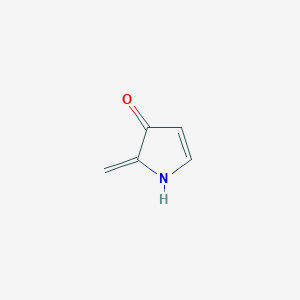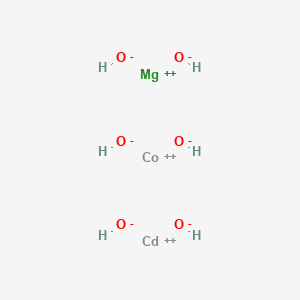
Cadmium cobalt(2+) magnesium hydroxide (1/1/1/6)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium cobalt(2+) magnesium hydroxide (1/1/1/6) is a complex inorganic compound that consists of cadmium, cobalt, and magnesium ions in a hydroxide matrix
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of cadmium cobalt(2+) magnesium hydroxide (1/1/1/6) typically involves the co-precipitation method. This method includes the following steps:
Dissolution: Dissolve cadmium nitrate, cobalt nitrate, and magnesium nitrate in distilled water.
Precipitation: Add a solution of sodium hydroxide to the metal nitrate solution under constant stirring. This results in the formation of a precipitate.
Aging: Allow the precipitate to age for a specific period to ensure complete reaction.
Filtration and Washing: Filter the precipitate and wash it with distilled water to remove any impurities.
Drying: Dry the washed precipitate at a controlled temperature to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of cadmium cobalt(2+) magnesium hydroxide (1/1/1/6) may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cadmium cobalt(2+) magnesium hydroxide (1/1/1/6) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced by reducing agents such as hydrogen gas.
Substitution: The hydroxide ions can be substituted by other anions in solution.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Anions like chloride or sulfate in aqueous solution.
Major Products Formed
Oxidation: Oxidized forms of cadmium, cobalt, and magnesium.
Reduction: Reduced metal ions and water.
Substitution: New compounds with substituted anions.
Wissenschaftliche Forschungsanwendungen
Cadmium cobalt(2+) magnesium hydroxide (1/1/1/6) has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential use in biological systems and as a component in biosensors.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials, such as coatings and composites, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which cadmium cobalt(2+) magnesium hydroxide (1/1/1/6) exerts its effects involves interactions at the molecular level. The compound can interact with various molecular targets, including enzymes and cellular structures, through processes such as:
Binding: The metal ions can bind to specific sites on enzymes or other proteins, altering their activity.
Catalysis: The compound can act as a catalyst, facilitating chemical reactions by lowering the activation energy.
Pathways: It can influence biochemical pathways by interacting with key molecules involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cadmium hydroxide: Similar in composition but lacks cobalt and magnesium.
Cobalt hydroxide: Contains cobalt but not cadmium or magnesium.
Magnesium hydroxide: Contains magnesium but not cadmium or cobalt.
Uniqueness
Cadmium cobalt(2+) magnesium hydroxide (1/1/1/6) is unique due to the combination of cadmium, cobalt, and magnesium ions in a single compound. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
67351-68-2 |
|---|---|
Molekularformel |
CdCoH6MgO6 |
Molekulargewicht |
297.70 g/mol |
IUPAC-Name |
magnesium;cadmium(2+);cobalt(2+);hexahydroxide |
InChI |
InChI=1S/Cd.Co.Mg.6H2O/h;;;6*1H2/q3*+2;;;;;;/p-6 |
InChI-Schlüssel |
OULYRDCGBIVPOA-UHFFFAOYSA-H |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Co+2].[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate](/img/structure/B14481782.png)
![2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14481791.png)

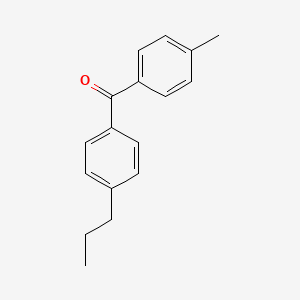
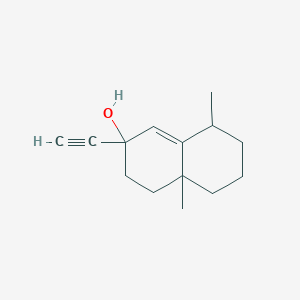


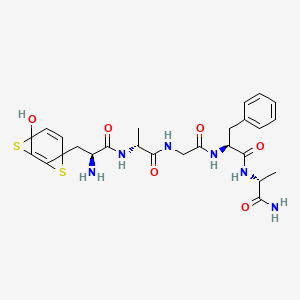
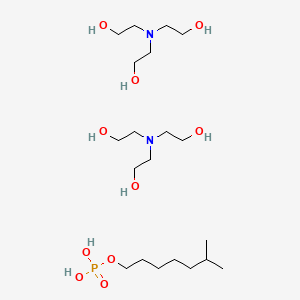

![4-Methyl-6-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14481847.png)
![N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B14481853.png)
![1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene](/img/structure/B14481863.png)
